3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors for Mild Steel : Pyrazolopyridine derivatives, including "3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile," have been synthesized and investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Potent Kinase Inhibitor Synthesis : This compound has been utilized in the development of a scalable synthesis route for BMS-986236, a potent kinase inhibitor. The synthesis process has been optimized for safety and efficiency, overcoming issues like trace metal contamination (Arunachalam et al., 2019).
Copper Corrosion Inhibition : In a study focusing on copper corrosion in hydrochloric acid systems, derivatives of "3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile" were found to be effective cathodic type inhibitors, with one derivative showing up to 92.3% inhibition activity (Sudheer & Quraishi, 2015).
Optical and Electronic Device Applications : Pyrazolo[4,3-b] pyridine derivatives have been synthesized and characterized for use in optical and electronic devices. These compounds have been found to demonstrate rectification behavior and potential photovoltaic properties (El-Menyawy et al., 2019).
Antitumor Activity : Some pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have shown potential as antitumor agents. Specific derivatives have been evaluated for cytotoxicity against human laryngeal epidermoid carcinoma cells, with certain compounds exhibiting significant effects (Abdel‐Latif et al., 2016).
Protein Kinase Inhibitors for Alzheimer's Disease : Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their potential as protein kinase inhibitors. One particular derivative has been identified as a lead compound for Alzheimer's disease treatment (Chioua et al., 2009).
Antimicrobial Activities : Pyrazolo[3,4-b]pyridine derivatives have been synthesized using microwave irradiation and evaluated for their antibacterial and antifungal activities. Some compounds displayed notable effectiveness against various bacteria and fungi (El-Borai et al., 2012).
properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-7-2-6(3-9)4-10-8(7)12-11-5/h2,4H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQGMVDNLBJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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